Bis(1,4)-diphosphoinositol tetrakisphosphate
Bis(1,4)-diphosphoinositol tetrakisphosphate
1,4-bis(diphospho)-1D-myo-inositol tetrakisphosphate is a 1D-myo-inositol bis(diphosphate) tetrakisphosphate having the two diphospho groups located at positions 1 and 4.
Brand Name:
Vulcanchem
CAS No.:
148077-19-4
VCID:
VC21112188
InChI:
InChI=1S/C6H20O30P8/c7-37(8,9)29-1-2(30-38(10,11)12)6(34-44(27,28)36-42(22,23)24)4(32-40(16,17)18)3(31-39(13,14)15)5(1)33-43(25,26)35-41(19,20)21/h1-6H,(H,25,26)(H,27,28)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1-,2-,3-,4+,5?,6?/m1/s1
SMILES:
C1(C(C(C(C(C1OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
Molecular Formula:
C6H20O30P8
Molecular Weight:
820 g/mol
Bis(1,4)-diphosphoinositol tetrakisphosphate
CAS No.: 148077-19-4
Cat. No.: VC21112188
Molecular Formula: C6H20O30P8
Molecular Weight: 820 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,4-bis(diphospho)-1D-myo-inositol tetrakisphosphate is a 1D-myo-inositol bis(diphosphate) tetrakisphosphate having the two diphospho groups located at positions 1 and 4. |
|---|---|
| CAS No. | 148077-19-4 |
| Molecular Formula | C6H20O30P8 |
| Molecular Weight | 820 g/mol |
| IUPAC Name | [(2R,3R,5R,6S)-4-[hydroxy(phosphonooxy)phosphoryl]oxy-2,3,5,6-tetraphosphonooxycyclohexyl] phosphono hydrogen phosphate |
| Standard InChI | InChI=1S/C6H20O30P8/c7-37(8,9)29-1-2(30-38(10,11)12)6(34-44(27,28)36-42(22,23)24)4(32-40(16,17)18)3(31-39(13,14)15)5(1)33-43(25,26)35-41(19,20)21/h1-6H,(H,25,26)(H,27,28)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1-,2-,3-,4+,5?,6?/m1/s1 |
| Standard InChI Key | JPRSGEHICBPFDB-MBEOBJKWSA-N |
| Isomeric SMILES | [C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
| SMILES | C1(C(C(C(C(C1OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
| Canonical SMILES | C1(C(C(C(C(C1OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
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